2,2-dimethyl-4-chloro-indanone
Overview
Description
2,2-dimethyl-4-chloro-indanone is an organic compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-chloro-indanone typically involves the chlorination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-oneThe reaction product is then subjected to vacuum distillation to obtain α-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one . This intermediate can be further oxidized using chromium trioxide in glacial acetic acid at 35-40°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-4-chloro-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2,2-dimethyl-4-chloro-indanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-4-chloro-indanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The presence of the chloro group enhances its reactivity and potency against various pathogens.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: This compound shares a similar core structure but lacks the chloro and dimethyl groups.
4-Chloro-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the dimethyl groups.
2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the chloro group but has the dimethyl groups.
Uniqueness
2,2-dimethyl-4-chloro-indanone is unique due to the presence of both the chloro and dimethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
13099-57-5 |
---|---|
Molecular Formula |
C11H11ClO |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-chloro-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3 |
InChI Key |
OGWNZKBGVWCPHC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
Canonical SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
Synonyms |
4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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